molecular formula C16H18N2OS B11377298 N-cyclopentyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

N-cyclopentyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B11377298
M. Wt: 286.4 g/mol
InChI Key: WKUCHBGDOUVQPM-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The unique structure of this compound makes it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the cyclopentyl, methyl, and phenyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminothiophenol with α-haloketones can form the thiazole ring, which is then further functionalized .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, specific solvents, and temperature control to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

N-cyclopentyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups, which can confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

N-cyclopentyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, its potential therapeutic applications, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

The compound features a thiazole ring fused with a carboxamide group, along with a cyclopentyl substituent and a phenylcarbamoyl moiety. These structural components contribute to its unique biological properties, making it a candidate for various pharmacological applications.

This compound has been primarily studied for its role as an inhibitor of stearoyl-CoA desaturase (SCD), an enzyme involved in lipid metabolism. By inhibiting SCD, the compound can alter lipid profiles, which may have implications for managing metabolic disorders and obesity . Additionally, its structural characteristics suggest potential anticancer activity, particularly against specific cancer cell lines.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that the compound induces apoptosis in cancer cells through mitochondrial pathways and increases reactive oxygen species (ROS) accumulation .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (μM)Mechanism of Action
HepG-235.58Induction of apoptosis via ROS
MCF-725.00Cell cycle arrest in G0/G1 phase
HCT-11630.00Inhibition of cell proliferation

Enzyme Inhibition

The compound's inhibition of SCD is particularly noteworthy. This enzyme plays a critical role in fatty acid metabolism, and its inhibition can lead to beneficial changes in lipid profiles associated with metabolic diseases .

Case Studies

Case Study 1: Anticancer Efficacy
In a study examining the effects of this compound on HepG-2 cells, treatment resulted in a notable increase in the percentage of cells in the G0/G1 phase and a decrease in the G2/M phase. This suggests that the compound effectively halts cell cycle progression, thereby inhibiting cancer cell proliferation .

Case Study 2: Lipid Metabolism Modulation
Another study focused on the compound's ability to modulate lipid metabolism through SCD inhibition. The results indicated significant alterations in lipid profiles in treated subjects, suggesting potential applications in obesity management and metabolic disorder therapies .

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • Mechanistic Studies: Detailed investigations into the molecular pathways affected by this compound.
  • In Vivo Studies: Evaluating the therapeutic efficacy and safety profile in animal models.
  • Structural Modifications: Synthesizing derivatives to enhance potency and selectivity against specific targets.

Properties

Molecular Formula

C16H18N2OS

Molecular Weight

286.4 g/mol

IUPAC Name

N-cyclopentyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C16H18N2OS/c1-11-14(15(19)18-13-9-5-6-10-13)20-16(17-11)12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-10H2,1H3,(H,18,19)

InChI Key

WKUCHBGDOUVQPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3CCCC3

Origin of Product

United States

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